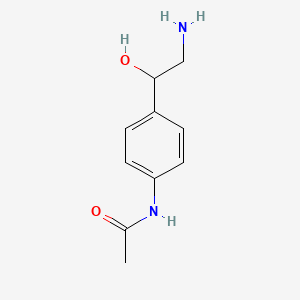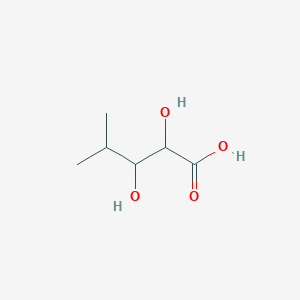
2,3-Dihydroxy-4-methylpentanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxy-4-methylpentanoic acid is a naturally occurring dicarboxylic acid found in various organisms, including plants, mammals, and bacteria
Métodos De Preparación
The synthesis of 2,3-dihydroxy-4-methylpentanoic acid involves a multi-step process:
Oxidation of 4-methyl-2-pentanone to 4-methyl-2-pentanol: This step uses sodium borohydride as a reducing agent and acetic acid as a solvent.
Oxidation of 4-methyl-2-pentanol to 4-methyl-2-pentanone-1,4-diol: This step employs sodium hypochlorite and sodium hydroxide as oxidizing agents.
Oxidation of 4-methyl-2-pentanone-1,4-diol to 2,3-dihydroxy-4-methylpentanoic acid: This final step uses sodium nitrite, sulfuric acid, and sodium nitrate as oxidizing agents.
Análisis De Reacciones Químicas
2,3-Dihydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium borohydride, sodium hypochlorite, and sulfuric acid. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Biochemistry: It serves as a key intermediate in the synthesis of other compounds, such as amino acids and peptides.
Medicine: The compound has been investigated for its potential use as a drug to treat diseases like cancer and diabetes.
Mecanismo De Acción
The exact mechanism of action of 2,3-dihydroxy-4-methylpentanoic acid is not fully understood. it is believed to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. Additionally, the compound appears to have antioxidant properties, which may be beneficial in treating certain diseases.
Comparación Con Compuestos Similares
2,3-Dihydroxy-4-methylpentanoic acid can be compared to other similar compounds, such as:
2-Hydroxy-4-methylpentanoic acid: This compound shares a similar structure but differs in the position and number of hydroxyl groups.
2,3-Dihydroxy-3-methylpentanoic acid: Another similar compound with slight variations in the molecular structure.
Propiedades
Fórmula molecular |
C6H12O4 |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
2,3-dihydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C6H12O4/c1-3(2)4(7)5(8)6(9)10/h3-5,7-8H,1-2H3,(H,9,10) |
Clave InChI |
IWXFIKFCUPXJLW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1,3-Dioxaindan-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15312735.png)
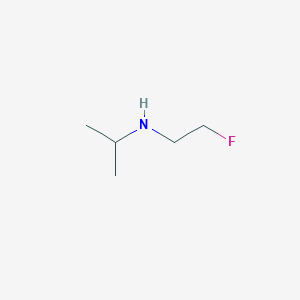


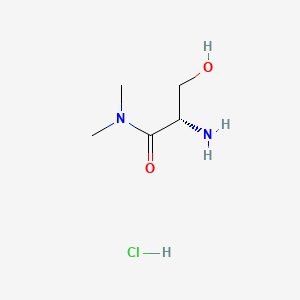
![8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trienedihydrochloride](/img/structure/B15312775.png)

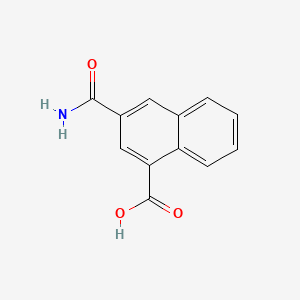
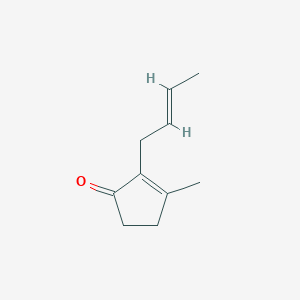
![1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B15312812.png)
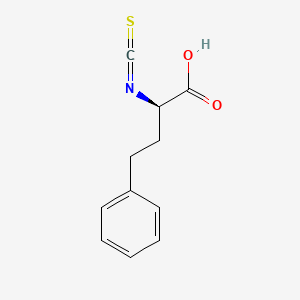
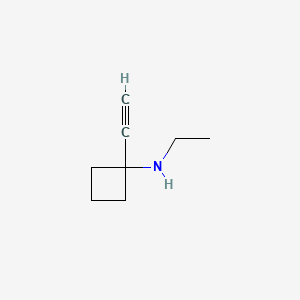
![(1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15312841.png)
